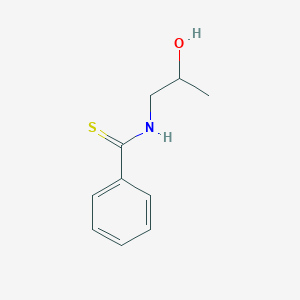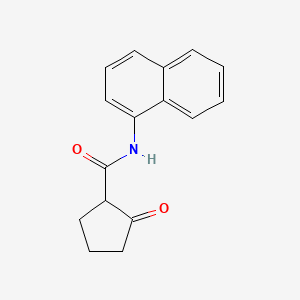
N-naphthalen-1-yl-2-oxo-cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-naphthalen-1-yl-2-oxo-cyclopentane-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthalene ring attached to a cyclopentane ring with an oxo group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-2-oxo-cyclopentane-1-carboxamide typically involves the reaction of naphthalen-1-amine with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (around 80-120°C)
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvents: Common solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-naphthalen-1-yl-2-oxo-cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, hydroxylated cyclopentane compounds, and other functionalized molecules.
Aplicaciones Científicas De Investigación
N-naphthalen-1-yl-2-oxo-cyclopentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N-naphthalen-1-yl-2-oxo-cyclopentane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-naphthalen-1-yl-phenazine-1-carboxamide
- N-naphthalen-1-yl-oxalamide
Uniqueness
N-naphthalen-1-yl-2-oxo-cyclopentane-1-carboxamide stands out due to its unique combination of a naphthalene ring and a cyclopentane ring with an oxo group and a carboxamide group. This structure imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
51089-07-7 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-2-oxocyclopentane-1-carboxamide |
InChI |
InChI=1S/C16H15NO2/c18-15-10-4-8-13(15)16(19)17-14-9-3-6-11-5-1-2-7-12(11)14/h1-3,5-7,9,13H,4,8,10H2,(H,17,19) |
Clave InChI |
JXVKISRLZUSRSJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


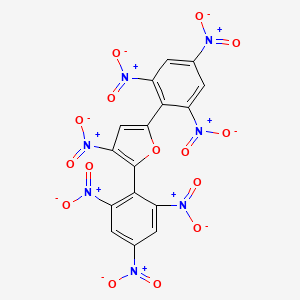
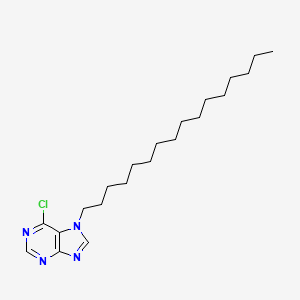

![4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14004174.png)
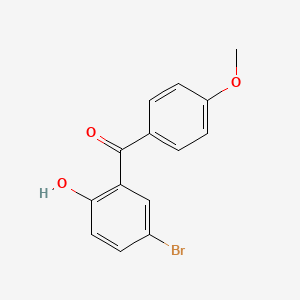
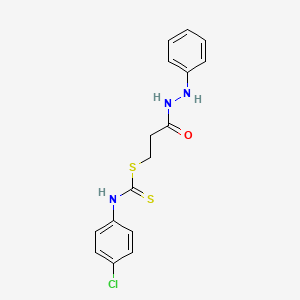
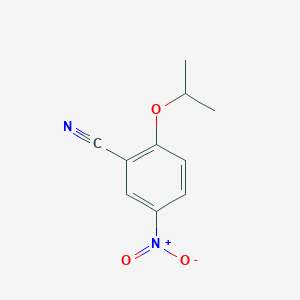
![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
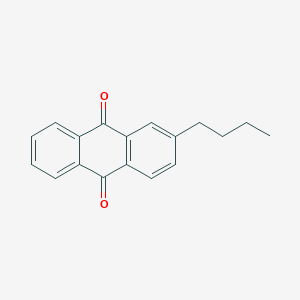
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
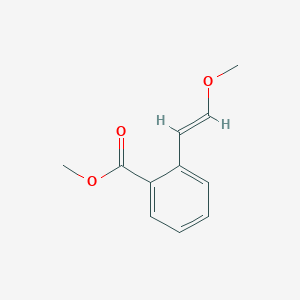
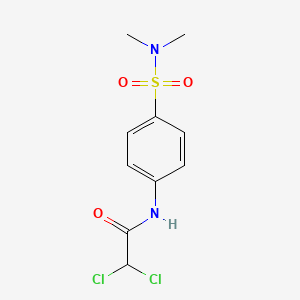
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
